2,4,6-Trimethylpyrylium tetrafluoroborate

Catalog No.
S705985
CAS No.
773-01-3
M.F
C8H11BF4O
M. Wt
209.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethylpyrylium tetrafluoroborate

CAS Number

773-01-3

Product Name

2,4,6-Trimethylpyrylium tetrafluoroborate

IUPAC Name

2,4,6-trimethylpyrylium;tetrafluoroborate

Molecular Formula

C8H11BF4O

Molecular Weight

209.98 g/mol

InChI

InChI=1S/C8H11O.BF4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1

InChI Key

PYOPRIFMELCENN-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C)C

Synonyms

2,4,6-Trimethylpyrylium Fluoborate; 2,4,6-Trimethylpyrylium Fluoroborate; 2,4,6-Trimetylpyrylium Tetrafluoroborate;

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C)C

Organic Chemistry:

  • Organic synthesis: 2,4,6-TMPTF serves as a Lewis acid catalyst in various organic reactions, including:
    • Friedel-Crafts acylation and alkylation []
    • Aldol condensation []
    • Diels-Alder reaction []
  • Acylation reactions: 2,4,6-TMPTF can activate carbonyl groups in organic molecules, making them more susceptible to nucleophilic attack. This property is valuable in synthesizing various organic compounds, such as esters and amides. []

Inorganic Chemistry:

  • Metallocene and Half-Sandwich Complexes: 2,4,6-TMPTF can form stable complexes with transition metals, finding applications in:
    • Catalysis []
    • Material science []
    • Studying the electronic properties of metal complexes []

Other Applications:

  • Ionic liquids: 2,4,6-TMPTF can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity. []

2,4,6-Trimethylpyrylium tetrafluoroborate is an organic compound characterized by its molecular formula C8H11BF4OC_8H_{11}BF_4O and a molecular weight of approximately 209.98 g/mol. It is a pyrylium salt, where the pyrylium ion is a six-membered aromatic ring containing one oxygen atom and five carbon atoms, with three methyl groups attached at the 2, 4, and 6 positions. The tetrafluoroborate anion provides stability and solubility to the compound, which appears as a white to orange crystalline powder .

The compound is notable for its use in organic synthesis, particularly in radical arylation reactions involving various substrates such as 4, 6, and 8-trimethylazulene. Its solubility in polar solvents like water and methanol enhances its utility in laboratory settings .

  • Radical Arylation: It serves as a radical precursor in arylation reactions, enabling the introduction of aryl groups into various organic molecules.
  • Electrophilic Aromatic Substitution: The positively charged pyrylium ion can act as an electrophile in substitution reactions with nucleophiles.
  • Decomposition under Basic Conditions: The compound can decompose when exposed to strong bases, releasing methyl radicals and other products .

The synthesis of 2,4,6-trimethylpyrylium tetrafluoroborate typically involves the following steps:

  • Formation of Pyrylium Ion: The starting material is usually a suitable precursor that can undergo cyclization to form the pyrylium ion.
  • Quaternization: The pyrylium ion is then reacted with tetrafluoroboric acid or its salts to yield the tetrafluoroborate salt.
  • Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity levels.

This method allows for the efficient production of the compound while maintaining its structural integrity .

2,4,6-Trimethylpyrylium tetrafluoroborate finds applications in various fields:

  • Organic Synthesis: Primarily used as a reagent in radical arylation reactions.
  • Material Science: Potential use in developing new materials due to its unique electronic properties.
  • Dyes and Pigments: Investigated for incorporation into dyes due to its vibrant coloration when modified appropriately .

Several compounds share structural similarities with 2,4,6-trimethylpyrylium tetrafluoroborate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methylpyrylium tetrafluoroborateC7H8BF4OContains one less methyl group; less steric hindrance.
2,4-Dimethylpyrylium tetrafluoroborateC8H10BF4OHas two methyl groups; potentially different reactivity.
2,4,6-Tribenzopyrylium tetrafluoroborateC15H12BF4OLarger aromatic system; may exhibit different electronic properties.

The uniqueness of 2,4,6-trimethylpyrylium tetrafluoroborate lies in its specific arrangement of methyl groups that enhance its stability and reactivity compared to other pyrylium salts .

The history of pyrylium salts traces back to 1911 when Adolf von Baeyer and Jean Piccard reported the first pyrylium salt with perchlorate as the counterion. This groundbreaking work established the foundation for pyrylium chemistry, introducing a new class of heterocyclic compounds characterized by a six-membered aromatic ring containing one positively charged oxygen atom. Although 2,4,6-trimethylpyrylium was initially synthesized with perchlorate as the counterion, subsequent developments led to the tetrafluoroborate variant that would become more widely used due to safety concerns associated with perchlorate salts.

The significance of Baeyer and Piccard's discovery cannot be overstated, as it opened an entirely new branch of heterocyclic chemistry. Their original work, published in "Liebigs Annalen der Chemie" (volume 384, page 208), documented not only the synthesis but also the unique chemical properties of these compounds. The initial characterization of these salts laid the groundwork for understanding their electronic structure and reactivity patterns that would later be exploited in numerous applications.

Evolution of Pyrylium Salt Chemistry in the 20th Century

Following its discovery, interest in pyrylium salt chemistry remained moderate for approximately half a century. The research landscape changed dramatically in the 1960s when chemists began to recognize the importance of pyrylium salts as versatile precursors in organic synthesis. This renewed interest stemmed from their unique reactivity, particularly toward nucleophiles, making them valuable intermediates for preparing diverse heterocyclic compounds.

During this period, various synthetic methods were developed to prepare different pyrylium salts, with 2,4,6-trimethylpyrylium tetrafluoroborate emerging as one of the more stable and synthetically useful variants. The tetrafluoroborate counterion became preferred over the originally used perchlorate due to safety considerations, as perchlorate salts posed explosion hazards. The evolution of synthetic methods throughout the mid-20th century made these compounds more accessible to researchers, fueling their application in diverse fields.

By the 1980s, pyrylium salt chemistry expanded further with applications in polymer science. The reactive features of pyrylium salts were utilized to synthesize viologen polymers with pyridinium salts in their backbones through condensation reactions. This development significantly broadened the scope of pyrylium chemistry beyond small molecule synthesis.

Current Research Landscape and Significance

In the 21st century, 2,4,6-trimethylpyrylium tetrafluoroborate has gained renewed attention due to its versatility in modern synthetic chemistry and materials science. Current research has moved beyond its use as a mere synthetic intermediate to explore applications in photochemistry, materials science, and organic electronics.

Over one century after its discovery, pyrylium salt chemistry has become a powerful approach for constructing complex macrocycles and metallo-supramolecules with increasing complexity and desired functions. The unique properties of 2,4,6-trimethylpyrylium tetrafluoroborate—particularly its stability, reactivity, and photophysical characteristics—have made it valuable in developing light emitters, photocatalysts, and sensitizers.

The current significance of this compound extends to emerging fields such as organic electronics, fluorescent probes for biological imaging, and the development of novel materials for energy applications. As research continues to evolve, 2,4,6-trimethylpyrylium tetrafluoroborate remains a fundamental building block in the toolbox of modern synthetic chemists and materials scientists.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (90.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

773-01-3

General Manufacturing Information

Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1): INACTIVE

Dates

Modify: 2023-08-15

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